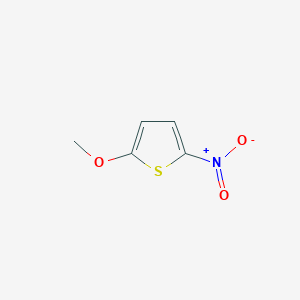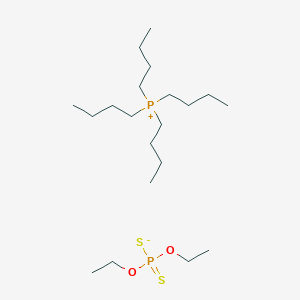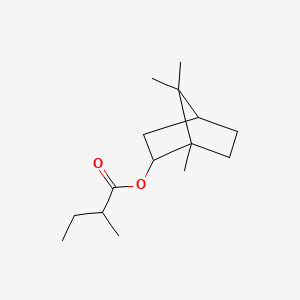
2-(Perfluorophenyl)acetaldehyde
Overview
Description
2-(Perfluorophenyl)acetaldehyde is a chemical compound used for experimental and research purposes . It has a molecular weight of 210.1 and a molecular formula of C8H3F5O .
Synthesis Analysis
The synthesis of this compound involves various reactions. For instance, phosphono-perfluorophenylalanine derivatives were synthesized by subjecting diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)-phosphonate to S_NAr reactions with different types of nucleophiles such as thiols, amines, and phenols . Another method involves the synthesis of this compound from ALLYLPENTAFLUOROBENZENE .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, structural studies of some related compounds have been conducted using X-ray single crystal diffraction analysis and DFT investigations .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, it has been found that phenyl−perfluorophenyl stacking interactions can lead to topochemical [2+2] photodimerization and photopolymerization of olefinic compounds . Another study showed that acetaldehyde, formaldehyde, and furfural from fast pyrolysis bio-oil can be analyzed using various methods .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, aldehydes and ketones have higher boiling points than ethers and alkanes of similar molar masses but lower than comparable alcohols . They are also soluble in water . A safety data sheet for a related compound, 2-(Perfluorophenyl)acetic acid, provides additional information on its physical and chemical properties .Scientific Research Applications
DNA Damage and Carcinogenesis
Acetaldehyde, a key compound related to 2-(Perfluorophenyl)acetaldehyde, has been extensively studied for its impact on DNA damage and carcinogenesis. It can cause various forms of DNA damage, including adducts, mutations, and cross-links, which are associated with the induction of mutations and cancer. Acetaldehyde is produced endogenously in the body and its levels increase with alcohol consumption, particularly in individuals with certain genetic polymorphisms. This has been linked to a higher risk of squamous cell carcinomas in the upper aerodigestive tract (Mizumoto et al., 2017).
Fermentation and Wine Production
Acetaldehyde plays a significant role in the fermentation process, particularly in wine production. It acts as a terminal electron acceptor in alcoholic fermentation by Saccharomyces cerevisiae. Various enological parameters, like pH, temperature, and nutrient addition, can significantly affect acetaldehyde kinetics during fermentation. This influences ethanol production yields, product stabilization, and toxicology (Jackowetz et al., 2011).
Catalysis and Surface Chemistry
The reactions of acetaldehyde on surfaces like CeO2 and CeO2-supported catalysts have been studied for their implications in oxidation, reduction, and carbon-carbon bond formation reactions. These reactions are essential in various industrial applications, including the synthesis of different compounds and pollution control (Idriss et al., 1995).
Medical and Clinical Applications
Acetaldehyde is also relevant in medical applications, especially in assays for blood acetaldehyde. Methods like HPLC with fluorescence detection have been developed to assay blood acetaldehyde, which is important for understanding its physiological and pathological roles in the human body (Rideout et al., 1986).
Air Pollution and Environmental Concerns
Acetaldehyde is a key intermediate in the combustion of hydrocarbon and oxygenated fuels, and it contributes to air pollution. Understanding its combustion characteristics is crucial for developing core mechanisms and reducing associated emissions. Studies have measured chemical structures in laminar premixed acetaldehyde flames, contributing to a better understanding of its role in air pollution (Tao et al., 2017).
Future Directions
Research is ongoing to develop new perfluorinated monomers bearing acidic groups for potential applications in proton exchange membrane (PEM) fuel cells . Another study focuses on the synthesis and characterization of new perfluorinated monomers for potential and future applications in PEM fuel cells .
properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKZSGBPECIBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627448 | |
| Record name | (Pentafluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28520-18-5 | |
| Record name | (Pentafluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1629712.png)

![Furo[3,4-D]pyrimidine-5,7-dione](/img/structure/B1629714.png)

![1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1629717.png)
![1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1629720.png)







